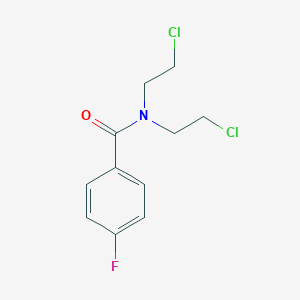

n,n-Bis(2-chloroethyl)-4-fluorobenzamide

Description

Contextualizing N,N-Bis(2-chloroethyl)-4-fluorobenzamide within Nitrogen Mustard Chemistry

The core of this compound's reactivity lies in its nitrogen mustard component. Understanding the history and chemical nature of nitrogen mustards is essential to appreciating the compound's potential applications.

Nitrogen mustards are a class of cytotoxic organic compounds characterized by the bis(2-chloroethyl)amino functional group. wikipedia.org Their origins are grimly rooted in chemical warfare during World War I, where "mustard gases" were developed for their lethal effects. pharmacologyeducation.org However, a crucial observation was made in individuals exposed to lower doses: they developed severe bone marrow suppression and a low white blood cell count. pharmacologyeducation.org This finding sparked the interest of pharmacologists Louis Goodman and Alfred Gilman, who repurposed these agents from gaseous warfare agents to liquid formulations for intravenous administration. pharmacologyeducation.org In 1942, they conducted the first clinical trials, treating a patient with malignant lymphoma and observing a significant, albeit temporary, regression of cancer cells. pharmacologyeducation.orgresearchgate.net This marked the dawn of modern chemotherapy. pharmacologyeducation.org

The initial nitrogen mustard used in these trials, HN2 (mustine), paved the way for the development of a plethora of derivatives with improved therapeutic profiles, including well-known drugs like cyclophosphamide, chlorambucil (B1668637), and melphalan. wikipedia.orgresearchgate.net The fundamental principle behind their therapeutic effect is their ability to act as nonspecific DNA alkylating agents. wikipedia.org

The key to the alkylating activity of nitrogen mustards is the N,N-Bis(2-chloroethyl) moiety. wikipedia.org This functional group undergoes an intramolecular cyclization reaction, where the nitrogen atom displaces one of the chloride ions, forming a highly reactive and unstable aziridinium (B1262131) cation. wikipedia.orgresearchgate.netbiointerfaceresearch.commdpi.com This electrophilic intermediate is then readily attacked by nucleophilic sites on biological macromolecules, with the N-7 position of the guanine (B1146940) base in DNA being a primary target. wikipedia.orgpharmacologyeducation.org

This initial alkylation is followed by a second, similar reaction involving the other 2-chloroethyl arm. This second alkylation can occur on the same DNA strand (intrastrand cross-linking) or, more critically for cytotoxic effect, on the opposite strand (interstrand cross-linking). wikipedia.orgpharmacologyeducation.org These interstrand cross-links are particularly effective at disrupting DNA replication and repair processes, ultimately forcing the cell to undergo apoptosis (programmed cell death). wikipedia.org The formation of these DNA adducts is considered the critical lesion responsible for the biomedical activity of nitrogen mustards. researchgate.net The specific carrier molecule to which the N,N-Bis(2-chloroethyl) moiety is attached influences the agent's reactivity, lipophilicity, transport, and distribution. researchgate.net

Table 1: Key Historical Milestones of Nitrogen Mustards

| Year | Milestone | Significance | Reference(s) |

| WWI | Development of mustard gases for chemical warfare. | Led to the observation of their cytotoxic effects. | pharmacologyeducation.org |

| 1942 | First clinical trials of nitrogen mustards for lymphoma by Goodman and Gilman. | Birth of modern chemotherapy. | pharmacologyeducation.orgresearchgate.net |

| 1946 | Official trials for nitrogen mustard in cancer treatment began. | Established nitrogen mustards as a foundational class of anticancer agents. | biointerfaceresearch.com |

| 1949 | FDA approval of Mechlorethamine (HN2). | The first nitrogen mustard drug approved for clinical use. | biointerfaceresearch.com |

| 1957 | FDA approval of Chlorambucil. | An example of the development of less toxic derivatives. | biointerfaceresearch.com |

The Role of Fluorine Substitution in Benzamide (B126) Derivatives for Biomedical Applications

The second key structural feature of this compound is the fluorinated benzamide scaffold. The strategic incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their properties.

Fluorine possesses a unique combination of properties that make it highly valuable in drug design. mdpi.comacs.orgnumberanalytics.com Its small size, similar to that of a hydrogen atom, allows it to be incorporated into molecules often without significant steric hindrance, fitting into receptor pockets. mdpi.comnih.gov However, its high electronegativity, the strongest of all elements, profoundly influences the electronic properties of the molecule. mdpi.comacs.org

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic oxidation by enzymes like cytochrome P450. This can prolong the drug's duration of action and reduce the formation of toxic metabolites. acs.orgnumberanalytics.com

Increased Lipophilicity: Fluorination of an aromatic ring generally increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. mdpi.comnih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility, permeability, and binding to its target. acs.orgnih.gov

Improved Binding Affinity: In some cases, fluorine can participate in favorable interactions with protein targets, leading to enhanced binding affinity and potency. acs.orgnih.gov

PET Imaging: The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter, making it a valuable tool for use in Positron Emission Tomography (PET) imaging for diagnostic purposes. acs.orgnih.gov

Benzamides are a common scaffold in medicinal chemistry, found in a wide range of drugs. The introduction of fluorine into a benzamide structure can significantly impact its pharmacological profile. For instance, in the context of neuroleptics, fluorination has been used to develop improved dopamine (B1211576) D-2 receptor tracers for PET imaging. nih.gov The substitution of hydrogen with fluorine can also suppress disorder in molecular crystals of benzamides, leading to more stable and well-characterized structures. acs.org

In the context of potential anticancer agents, fluorine substitution on a benzamide ring has been shown to improve the metabolic stability of histone deacetylase (HDAC) inhibitors. nih.gov Studies have demonstrated that incorporating a fluorine atom can enhance the cytotoxic activity of various compounds. nih.gov Specifically, the introduction of fluorine to a benzamide scaffold can lead to compounds with improved in vitro and in vivo antitumor activity. nih.govfrontiersin.org

Table 2: Effects of Fluorine Substitution in Drug Design

| Property Affected | Consequence of Fluorination | Reference(s) |

| Metabolic Stability | Increased due to the strong C-F bond, leading to longer drug action. | acs.orgnumberanalytics.com |

| Lipophilicity | Generally increased in aromatic systems, potentially improving membrane permeability. | mdpi.comnih.gov |

| Acidity/Basicity (pKa) | Modulated by the strong electron-withdrawing effect of fluorine. | acs.orgnih.gov |

| Binding Affinity | Can be enhanced through favorable interactions with the target protein. | acs.orgnih.gov |

| Bioavailability | Can be improved by altering physicochemical properties. | elsevierpure.com |

Overview of the Chemical Compound's Significance in Contemporary Research

This compound combines the DNA-alkylating potential of the nitrogen mustard moiety with the pharmacologically advantageous properties imparted by the fluorinated benzamide scaffold. Research into similar molecules suggests that this compound could be a subject of interest for the development of novel therapeutic agents.

For example, a related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was synthesized and evaluated as a potent and selective inhibitor of HDAC3. nih.govfrontiersin.orgnih.gov This compound demonstrated significant antitumor activity in both in vitro and in vivo models, inhibiting tumor growth and promoting apoptosis in cancer cells. nih.govfrontiersin.orgnih.gov The fluorine substitution was specifically introduced to improve the selectivity, activity, and in vivo stability of the parent compound. nih.govfrontiersin.org

The synthesis and evaluation of various 1-p-[N,N-bis(2-chloroethyl) sulfamoylphenyl]-3,3-dialkyltriazenes have also been reported, exploring the antitumor potential of combining the nitrogen mustard group with other chemical scaffolds. nih.gov While the direct research on this compound itself is not extensively detailed in the provided search results, the principles from related compounds strongly suggest its potential as a lead compound for further investigation in cancer research and other biomedical applications. The combination of a proven cytotoxic functional group with a scaffold known to enhance drug-like properties makes it a compelling candidate for synthesis and biological evaluation. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2FNO/c12-5-7-15(8-6-13)11(16)9-1-3-10(14)4-2-9/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDYYVBJXLFPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N(CCCl)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289802 | |

| Record name | n,n-bis(2-chloroethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-40-9 | |

| Record name | NSC64371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-bis(2-chloroethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for N,n Bis 2 Chloroethyl 4 Fluorobenzamide and Analogues

Strategies for the Construction of the N,N-Bis(2-chloroethyl) Moiety

The N,N-bis(2-chloroethyl)amino group, commonly known as a nitrogen mustard, is a critical component. Its synthesis requires the formation of the bis(2-hydroxyethyl)amine precursor followed by a chlorination step.

The most common precursor for the N,N-bis(2-chloroethyl)amino moiety is diethanolamine (B148213). This readily available starting material provides the core N,N-bis(2-hydroxyethyl) structure. Syntheses of related nitrogen mustards often begin with the alkylation of diethanolamine or its derivatives. For instance, N,N-bis(2-hydroxyethyl)benzylamine can be prepared by refluxing benzyl (B1604629) chloride with bis(2-hydroxyethyl)amine in toluene. prepchem.com However, for the direct synthesis of the pharmacophore needed for the title compound, diethanolamine itself serves as the direct precursor for the subsequent chlorination step. chemicalbook.com

The conversion of the hydroxyl groups in bis(2-hydroxyethyl)amine derivatives to chlorides is a key transformation. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose. A common procedure involves the reaction of diethanolamine with thionyl chloride in a suitable solvent like 1,2-dichloroethane. chemicalbook.com The reaction proceeds by forming a solid suspension that dissolves upon warming and then reappears as the crystalline hydrochloride salt of the product. chemicalbook.com The reaction is typically refluxed for several hours to ensure complete conversion. chemicalbook.com The resulting bis(2-chloroethyl)amine (B1207034) is usually isolated as its hydrochloride salt, a stable white crystalline material, often in quantitative yield. chemicalbook.comsdfine.com

Table 1: Chlorination of Diethanolamine

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

Other chlorination methods can also be employed, such as using methanesulfonyl chloride in the presence of a base like triethylamine (B128534), followed by displacement with a chloride source like lithium chloride (LiCl). mdpi.commdpi.com

Synthesis of the 4-Fluorobenzamide (B1200420) Scaffold

The 4-fluorobenzamide portion of the molecule provides the aromatic core. Its synthesis can be approached through various amidation reactions, often starting from pre-fluorinated materials.

Amide bond formation is central to the synthesis of the 4-fluorobenzamide scaffold. researchgate.net A primary method involves the reaction of an activated carboxylic acid derivative with an amine. youtube.com For instance, 4-fluorobenzoic acid can be activated and then coupled with an amine. One activation method involves treating the carboxylic acid with ethyl chloroformate in the presence of a base like triethylamine to form a mixed anhydride, which then reacts with the desired amine. nih.gov Alternatively, carbodiimide (B86325) coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate the direct amidation of 4-fluorobenzoic acid. nih.gov

Another highly effective method is the reaction of 4-fluorobenzoyl chloride with the appropriate amine. mdpi.com This reaction is a standard condensation that typically proceeds with high yield. The synthesis of the title compound, N,N-Bis(2-chloroethyl)-4-fluorobenzamide, directly employs this strategy by reacting 4-fluorobenzoyl chloride with bis(2-chloroethyl)amine. lookchem.com

A general approach for producing fluorobenzamides involves the hydrolysis of a fluoro-cyanophenyl compound using aqueous hydrogen peroxide in the presence of a catalytic amount of base, which can yield the product with high purity. google.com

Table 2: Representative Amidation Reactions for Fluorobenzamide Synthesis

| Carboxylic Acid Derivative | Amine Source | Coupling Agent/Reagent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzoic acid | N,N-Diethylethylenediamine | Ethyl chloroformate, Triethylamine | Dichloromethane | N-(2-diethylaminoethyl)-4-fluorobenzamide | nih.gov |

| 4-Fluorobenzoic acid | N,N-Diethylethylenediamine | EDC | Not specified | N-(2-diethylaminoethyl)-4-fluorobenzamide | nih.gov |

While the synthesis of this compound typically starts with an already fluorinated precursor such as 4-fluorobenzoic acid or its acyl chloride, methods for the direct, regioselective fluorination of benzamide (B126) derivatives exist. nih.govlookchem.com These techniques are crucial for creating analogues with diverse fluorination patterns.

Electrophilic fluorinating reagents, often referred to as "N-F" reagents, are commonly used. figshare.com Reagents like Selectfluor (F-TEDA-BF₄) can achieve fluorination under various conditions. nih.gov For example, metal-free, C-H selective fluorination of benzotriazole (B28993) amides has been achieved at a specific position using N-fluorobenzenesulfonimide (NFSI). researchgate.net The regioselectivity of such reactions can be influenced by directing groups on the aromatic ring and the specific catalytic system employed. acs.org For instance, I(I)/I(III) catalysis in the presence of an HF source can enable the highly regioselective fluorination of unactivated allenes, demonstrating the potential for catalytic control in fluorination reactions. nih.gov These advanced methods offer pathways to fluorinated benzamides that may not be accessible through classical routes.

Coupling Strategies for this compound Formation

The final step in the synthesis is the formation of the amide bond between the N,N-bis(2-chloroethyl)amine moiety and the 4-fluorobenzoyl scaffold. The most direct approach involves the acylation of bis(2-chloroethyl)amine with 4-fluorobenzoyl chloride. lookchem.com

In this reaction, bis(2-chloroethyl)amine hydrochloride is treated with a base, such as triethylamine or an aqueous sodium hydroxide (B78521) solution, to generate the free secondary amine in situ. google.comgoogle.com This free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane. chemicalbook.com The base serves the dual purpose of liberating the free amine and neutralizing the hydrochloric acid generated during the acylation.

An alternative, though related, strategy starts with 4-fluorobenzoic acid. lookchem.com The carboxylic acid is first converted to its more reactive acid chloride derivative in situ using a reagent like phosphorus pentachloride (PCl₅). The resulting 4-fluorobenzoyl chloride is not isolated but is directly reacted with bis(2-chloroethyl)amine to form the final product. lookchem.com

Table 3: Final Coupling Strategies

| Amine Component | Acylating Agent | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| bis-(2-chloroethyl)amine hydrochloride | 4-fluorobenzoyl chloride | Base (e.g., Triethylamine) | This compound | lookchem.com |

This final coupling step consolidates the two previously synthesized fragments into the target molecule, this compound, whose physical properties are well-documented. lookchem.com

Synthetic Routes to Key Analogues and Hybrid Molecules

The core structure of this compound, a nitrogen mustard derivative, serves as a versatile scaffold for chemical modification. Researchers have explored various synthetic routes to develop analogues and hybrid molecules with the aim of refining their pharmacological properties. These strategies primarily involve derivatization of the core molecule to enhance its biological profile or hybridization with other pharmacologically active moieties to create multifunctional agents.

Derivatization of the benzamide ring system is a key strategy to modulate the electronic properties, metabolic stability, and biological activity of nitrogen mustards. A common approach involves the introduction of different substituents onto the aromatic ring to influence the molecule's reactivity and interaction with biological targets.

One notable strategy involves the strategic placement of fluorine atoms. For instance, in a study aimed at improving the activity and selectivity of histone deacetylase (HDAC) inhibitors, a lead compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, was modified. nih.govfrontiersin.org By introducing a fluorine atom to the para-position of the amide's phenyl ring, researchers synthesized N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.govfrontiersin.org This modification was inspired by the structure of the approved drug Chidamide and was intended to improve metabolic stability. nih.govfrontiersin.org The resulting fluorinated analogue, FNA, demonstrated enhanced inhibitory activity, particularly against HDAC3, and potent antiproliferative activity against solid tumor cell lines like HepG2. nih.govfrontiersin.orgnih.gov

Another derivatization approach focuses on altering substituents to fine-tune the compound's reduction potential, which is crucial for bioreductively activated prodrugs. In a series of 2,4-dinitrobenzamide (B3032253) mustards, replacing the 4-nitro group with other substituents of varying electronic properties was explored. nih.gov This study demonstrated that the cytotoxicities of the compounds in the absence of a nitroreductase enzyme correlated with the electron-donating ability of the 4-substituent. nih.gov Conversely, the degree of activation by the enzyme was significantly dependent on the reduction potential of the 2-nitro group, which was influenced by the electronic properties of the 4-substituent. nih.gov Although not directly involving a 4-fluoro-benzamide, this research highlights a fundamental derivatization strategy applicable to the class.

These studies underscore how subtle atomic changes to the benzamide scaffold can lead to significant improvements in biological profiles, enhancing potency and selectivity.

Table 1: Biological Activity of Derivatized N,N-Bis(2-chloroethyl)benzamide Analogues

| Compound | Structural Modification | Biological Target/Assay | Key Finding (IC₅₀) | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Parent Compound | Antiproliferative (HepG2 cells) | Less potent than SAHA in vivo | nih.govfrontiersin.org |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Addition of fluorine to the aminophenyl ring | HDAC3 Inhibition | 95.48 nM | nih.govfrontiersin.org |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Addition of fluorine to the aminophenyl ring | Antiproliferative (HepG2 cells) | 1.30 µM | frontiersin.orgnih.gov |

| SAHA (Vorinostat) (Reference) | Reference HDAC Inhibitor | Antiproliferative (HepG2 cells) | 17.25 µM | frontiersin.org |

Molecular hybridization involves covalently linking the N,N-Bis(2-chloroethyl)amino moiety, a known alkylating pharmacophore, to another biologically active molecule. This strategy aims to create hybrid compounds with dual or synergistic modes of action, improved targeting, or novel pharmacological profiles. nih.gov The nitrogen mustard group is often hybridized with natural products, steroids, or other drug-like fragments. nih.govmdpi.com

One approach is the conjugation of the nitrogen mustard with fluorescent molecules to create theranostic agents, which combine therapeutic and diagnostic capabilities. A series of nitrogen mustard-containing fluorophores based on 1-furyl-2-en-1-one and 1-thienyl-2-en-1-one were synthesized. researchgate.net These hybrids act as intramolecular charge transfer (ICT)-based luminophores, allowing for cell imaging, while the nitrogen mustard part provides antiproliferative activity. researchgate.net Compound 3h from this series showed potent activity against lung cancer cells with an IC₅₀ of 13.1 µM and was observed to localize in lysosomes and nuclei. researchgate.net

Another hybridization strategy involves linking the nitrogen mustard to molecules that can facilitate its transport across biological barriers, such as the blood-brain barrier (BBB). To this end, a nitrogen mustard was linked to nicotinic acid via an amide bond, creating a "Nicotinic-mustard". iomcworld.org This design was based on the structure of nikethamide, a CNS stimulant, with the goal of creating a CNS antitumor agent. The resulting hybrid showed increased lipophilicity compared to nicotinic acid, and its physicochemical properties suggested good potential for brain penetration. iomcworld.org

Natural products are also common partners for hybridization. Brefeldin A, a macrolide antibiotic with antitumor effects, has been conjugated with nitrogen mustards. nih.gov Similarly, derivatives of tyrosinamide, which is structurally similar to estradiol, have been hybridized with chlorambucil (B1668637) (an aromatic nitrogen mustard). One such hybrid, m-16 , showed significantly enhanced cytotoxicity against breast cancer cell lines compared to the parent compound chlorambucil. nih.gov

Table 2: Examples of Hybrid Molecules Incorporating a Nitrogen Mustard Pharmacophore

| Hybrid Molecule Class | Conjugated Pharmacophore | Intended Purpose/Target | Example/Key Finding | Reference |

|---|---|---|---|---|

| Fluorophore Hybrids | 1-Thienyl-2-en-1-one | Theranostics (Imaging and Cytotoxicity) | Compound 3h exhibited an IC₅₀ of 13.1 µM against A549 lung cancer cells. | researchgate.net |

| CNS-Targeted Hybrids | Nicotinic Acid | Brain Tumor Therapy (BBB Penetration) | "Nicotinic-mustard" showed increased lipophilicity and predicted BBB penetration. | iomcworld.org |

| Tyrosinamide Hybrids | Tyrosinamide (Estradiol mimic) | Breast Cancer Therapy | Hybrid m-16 showed an IC₅₀ of 31.25 µM against MCF-7 cells (vs. 130.36 µM for chlorambucil). | nih.gov |

| Evodiamine Hybrids | Evodiamine (Natural Product) | Antitumor Agent | A hybrid showed an IC₅₀ of 18.70 µM against MCF-7 cells (vs. 29.14 µM for chlorambucil). | nih.gov |

Iv. Structure Activity Relationships Sar and Rational Design

Influence of the N,N-Bis(2-chloroethyl) Moiety on Bioactivity

The N,N-bis(2-chloroethyl) group, a classic nitrogen mustard, is a key determinant of the bioactivity of n,n-Bis(2-chloroethyl)-4-fluorobenzamide. nih.govwikipedia.org This moiety functions as a potent alkylating agent. nih.govwikipedia.org The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This intermediate can then electrophilically attack electron-rich sites in biological macromolecules, most notably the N7 atom of guanine (B1146940) in DNA. nih.govresearchgate.net This alkylation can lead to DNA cross-linking, which disrupts DNA replication and cell proliferation, ultimately inducing apoptosis. nih.govresearchgate.net

The introduction of a nitrogen mustard group into various molecular scaffolds is a recognized strategy in anticancer drug design to enhance cytotoxic activity. nih.gov For instance, studies on benzoheterocyclic analogues of netropsin (B1678217) tethered to a benzoyl nitrogen mustard have demonstrated significant antiproliferative activity. nih.gov The steric arrangement of this alkylating moiety has been shown to significantly affect both the toxicity and the activity of the resulting compounds. nih.gov The goal of incorporating this group is often to create hybrid molecules that can selectively target and damage cancer cells. nih.govnih.gov

Impact of 4-Fluorine Substitution on Pharmacological Properties

The substitution of a fluorine atom at the 4-position of the benzamide (B126) ring has a significant impact on the molecule's pharmacological profile. Fluorine is a small, highly electronegative atom that can alter a molecule's properties in several ways. The 4-fluorobenzamide (B1200420) moiety is associated with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. researchgate.net

Structure-Activity Relationship Studies of Benzamide Substitutions

The benzamide core serves as a versatile scaffold for developing biologically active compounds, particularly as inhibitors of histone deacetylases (HDACs). tandfonline.comnih.gov SAR studies have revealed that substitutions on the benzamide ring are critical for both potency and selectivity.

For instance, in the development of HDAC inhibitors, the benzamide moiety often acts as a zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site. nih.govresearchgate.net The nature and position of substituents on the benzamide ring can significantly influence this interaction. Studies have shown that a 2'-amino or hydroxy group on a benzanilide (B160483) moiety is often indispensable for inhibitory activity, likely by participating in hydrogen bonding or other electrostatic interactions with the enzyme. acs.org

Furthermore, the steric and electronic properties of substituents play a crucial role. For example, some studies have indicated that smaller molecular length can lead to stronger HDAC inhibition. tandfonline.comnih.gov The presence of an amino group at certain positions can also be crucial for activity. tandfonline.comnih.gov In some cases, the introduction of specific substituents can lead to a significant increase in anticancer activity against certain cell lines. lookchem.com

| Compound Series | Key Structural Feature | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Benzamide-based HDACIs | NH2 group at R2 position and shorter molecular length | Potent HDAC inhibition | tandfonline.com |

| Benzanilide Derivatives | 2'-amino or hydroxy group | Indispensable for HDAC inhibitory activity | acs.org |

| 2-Substituted Benzamides | 2-methylthiobenzamide | Highly selective and potent HDAC3 inhibition | researchgate.net |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | 2-F substituent on the benzene (B151609) ring | Superior fungicidal activity | nih.gov |

Design Principles for Isoform Selectivity (e.g., HDAC Isoforms)

Achieving isoform selectivity is a major goal in the design of HDAC inhibitors to minimize off-target effects and improve therapeutic outcomes. nih.govrsc.org The high degree of similarity in the active sites of HDAC isoforms makes designing selective inhibitors challenging. nih.gov However, subtle structural differences can be exploited.

One key strategy involves targeting regions outside the highly conserved catalytic site. The "cap group" of an HDAC inhibitor, which interacts with the surface of the protein at the entrance of the active site, can be modified to achieve selectivity. nih.gov The linker region connecting the cap group and the ZBG can also be optimized. nih.gov

Furthermore, targeting class-specific sub-pockets is a promising approach. For example, designing inhibitors with bulky groups that can access a "foot-pocket" present in HDAC1-3 enzymes may lead to selective inhibition of these isoforms. nih.gov The discovery of inhibitors with alternative ZBGs, such as the benzamide group itself, can also contribute to selectivity and reduce off-target effects. nih.gov X-ray crystallography and molecular modeling are invaluable tools for identifying these subtle structural differences and guiding the design of isoform-selective inhibitors. novartis.com

| Strategy | Rationale | Example | Reference |

|---|---|---|---|

| Targeting the "Foot-Pocket" | Exploiting a subpocket present in HDAC1-3 enzymes. | Designing inhibitors with bulky aromatic groups in the ZBG segment. | nih.gov |

| Modification of the Cap Group | Interacting with structurally divergent regions on the enzyme surface. | Using complex macrocyclic ring structures. | researchgate.net |

| Alternative Zinc-Binding Groups | Moving away from traditional hydroxamic acids to reduce off-target effects. | Utilizing a benzamide group as the ZBG. | nih.gov |

| Exploiting the Acetate Release Channel | Targeting a less conserved channel adjacent to the active site. | Development of amino acid-derived inhibitors with excellent HDAC8 selectivity. | novartis.com |

Strategies for Modulating Metabolic Stability and Efficacy through Structural Refinements

Improving metabolic stability is crucial for enhancing the efficacy and pharmacokinetic profile of a drug candidate. nih.govpsu.edu Several strategies involving structural modifications can be employed to achieve this.

One common approach is to block metabolically labile sites. This can be done by introducing electron-withdrawing groups, such as fluorine, into aromatic rings to make them less susceptible to cytochrome P450-mediated oxidation. nih.gov Replacing a metabolically vulnerable group with a more stable isostere is another effective strategy. For instance, replacing a labile ester linkage with a more robust amide group can significantly increase metabolic stability. psu.edunih.gov

Scaffold hopping, or replacing a core molecular structure with a different one while maintaining similar biological activity, can also be used to address metabolic liabilities. nih.gov For example, replacing an aromatic system with a more electron-deficient heterocyclic ring can increase resistance to oxidative metabolism. nih.gov Additionally, constraining the molecule's conformation through cyclization or the introduction of bulky groups can shield metabolically susceptible moieties. psu.edu These structural refinements aim to reduce clearance, increase bioavailability, and ultimately improve the therapeutic index of the compound. psu.edu

Based on the available scientific literature, a comprehensive analysis of the specific chemical compound This compound is not possible at this time. Extensive searches for experimental and computational data pertaining exclusively to this molecule have not yielded specific results for advanced characterization techniques such as NMR, IR, or single-crystal X-ray diffraction.

The search results consistently point to related but structurally distinct compounds, such as:

N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide frontiersin.orgnih.govnih.gov

N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide researchgate.netnih.gov

p-[N, N-bis(2-chloroethyl) aminobenzaldehyde researchgate.net

Various other benzamide and nitrogen mustard derivatives nih.govnih.govresearchgate.netnih.govmdpi.comnih.govnih.gov

While these studies provide detailed spectroscopic, crystallographic, and computational analyses of their respective molecules, this information is not transferable or applicable to this compound. Adhering to the principles of scientific accuracy and the strict constraints of the request, which demand focus solely on the specified compound, it is not feasible to generate the requested article.

To fulfill the detailed outline for this compound, dedicated laboratory synthesis and analysis of this specific compound would be required to generate the necessary NMR, IR, and crystallographic data. Such primary research falls outside the scope of this service.

Therefore, the requested article cannot be generated. generated.

V. Advanced Characterization and Analytical Methodologies

Computational Chemistry Approaches

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like n,n-Bis(2-chloroethyl)-4-fluorobenzamide. While specific DFT studies on this exact compound are not detailed in the reviewed literature, the methodology is widely applied to analogous fluorobenzamide and benzamide (B126) derivatives to predict their molecular properties. eurjchem.comresearchgate.net

These computational studies involve optimizing the molecular geometry to find the lowest energy conformation. Subsequently, calculations are performed to determine key electronic properties. This includes mapping the distribution of electron density to generate molecular electrostatic potential (MEP) maps, which identify potential sites for electrophilic and nucleophilic attack. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. researchgate.net For related benzamide derivatives, DFT calculations have been employed to understand their structural and vibrational properties, providing a theoretical foundation that complements experimental findings. researchgate.net

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding potential biochemical interactions. For compounds structurally similar to this compound, such as other amide-coupled benzoic nitrogen mustard derivatives, molecular docking has been used to investigate their potential as enzyme inhibitors. nih.govresearchgate.net

The process involves generating a 3D structure of the ligand and positioning it within the active site of a target protein. Docking algorithms then calculate the most stable binding conformations and estimate the binding affinity, often expressed as a docking score. nih.gov For instance, docking simulations were performed to position potent benzoic nitrogen mustard derivatives into the active site of the epidermal growth factor receptor (EGFR) to determine their probable binding models. nih.gov These studies provide insight into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 1: Example of Molecular Docking Data for Related Benzamide Derivatives

| Compound Class | Target Protein | Key Interactions Noted | Reference |

|---|---|---|---|

| Benzoic Nitrogen Mustard Derivatives | EGFR, HER-2 | Analysis of binding model in the active site. | nih.gov |

| N-Substituted-β-d-glucosamine Benzene-sulfonamides | Carbonic Anhydrase IX | Prediction of binding modes for potent inhibitors. | nih.gov |

Prediction of Chemical Reactivity

The chemical reactivity of this compound can be predicted using descriptors derived from the quantum mechanical calculations mentioned previously. The electronic structure data obtained from DFT calculations are used to quantify global and local reactivity indices. researchgate.netresearchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound and its potential precursors or impurities.

Gas Chromatography (GC) for Purity Assessment and Component Analysis

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. While specific GC methods for the direct analysis of this compound are not prominently featured in the available literature, the technique is highly relevant for purity assessment and the analysis of related, more volatile structural components or potential degradation products. For instance, GC has been established as a method for the analysis of bis(2-chloroethyl) ether and its hydrolysis products. mdpi.com Furthermore, the Kovats retention index, a key GC parameter, has been determined for the related compound bis(2-chloroethyl)amine (B1207034), a potential synthetic precursor or impurity. A typical GC analysis would involve injecting the sample into a heated port to vaporize it, followed by separation on a capillary column and detection by a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides definitive structural identification.

High-Performance Liquid Chromatography (HPLC) in Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.

In studies of structurally analogous compounds, such as other fluorinated benzamide nitrogen mustards, Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, has been successfully used to determine purity. eurjchem.com The analysis typically employs a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance, or a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. eurjchem.com The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.

Table 2: Example HPLC Conditions for Analysis of Related Compounds

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | Acquity UPLC® BEH C18 (150 × 2.1 mm) | Acetonitrile–water (90:10) | UV (254 nm) | eurjchem.com |

| Bis(2-chloroethyl)amine (impurity) | ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm) | 0.2% formic acid in water : methanol (45:55 v/v) | ESI-MS/MS |

Vi. Future Directions and Research Perspectives

Development of Next-Generation Analogues with Improved Specificity and Potency

A primary objective in medicinal chemistry is to enhance the therapeutic index of promising compounds. For N,N-Bis(2-chloroethyl)-4-fluorobenzamide, this involves the strategic design of new analogues to increase cancer cell-specific toxicity while reducing harm to healthy tissues. nih.govresearchgate.net Research in this area is focused on two main structural components: the benzamide (B126) ring and the nitrogen mustard group.

Modification of the Benzamide Moiety: The fluorinated phenyl ring is a key determinant of the molecule's physical and chemical properties. Introducing different functional groups on this ring can alter its electronic nature, lipophilicity, and steric profile. mdpi.com These changes can, in turn, influence how the molecule interacts with biological targets and metabolic enzymes, potentially leading to improved selectivity and potency. For instance, a study on a similar compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, found that the fluorine substitution improved metabolic stability and resulted in potent activity against liver cancer cells. frontiersin.orgnih.gov

Alteration of the Nitrogen Mustard Group: The bis(2-chloroethyl)amino group is the reactive warhead responsible for DNA alkylation. mdpi.comnih.gov Modifying this group—for example, by changing it from a bifunctional alkylator (capable of cross-linking DNA) to a monofunctional one—can significantly alter its biological activity and toxicity profile. aacrjournals.orgnursingcenter.com This approach has been explored in the context of antibody-drug conjugates (ADCs), where monofunctional DNA alkylators demonstrated improved tolerability and robust antitumor activity. aacrjournals.orgaacrjournals.org

The following table outlines potential strategies for developing next-generation analogues.

| Rationale for Improvement | Potential Modification Strategy | Expected Outcome |

| Enhanced Tumor Targeting | Conjugate the benzamide structure to a molecule that binds to receptors overexpressed on cancer cells. | Increased drug concentration at the tumor site, leading to greater efficacy and reduced systemic side effects. |

| Overcoming Drug Resistance | Synthesize analogues with a different DNA alkylation mechanism (e.g., monofunctional vs. bifunctional). aacrjournals.org | Activity against tumors that have developed resistance to traditional DNA cross-linking agents. |

| Improved Potency | Introduce biaryl systems or other functionalities that enhance DNA binding affinity. nih.gov | Higher cytotoxicity at lower concentrations, potentially reducing the required therapeutic dose. |

| Modulated Reactivity & Stability | Substitute the fluorine atom with other halogen or electron-withdrawing/donating groups. frontiersin.orgnih.gov | Optimized chemical reactivity and metabolic stability for a better pharmacokinetic profile. |

Exploration of Novel Biological Targets Beyond Current Findings

While DNA is the primary and well-established target for nitrogen mustards, the complex biological effects of these agents suggest that they may interact with other cellular components. dovemed.comnih.gov Identifying these alternative targets is a crucial frontier for understanding the full mechanism of action of this compound and for uncovering new therapeutic opportunities.

Recent research has shown that fluorinated benzamide derivatives can possess unexpected biological activities. For example, a structurally related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was identified as a potent and selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme involved in the epigenetic regulation of gene expression. frontiersin.orgnih.govnih.gov This discovery highlights the potential for this chemical scaffold to interact with targets beyond DNA.

Modern chemical proteomics techniques, such as Activity-Based Protein Profiling (ABPP), are powerful tools for identifying the cellular targets of reactive small molecules. nih.govnih.gov ABPP uses chemical probes to covalently label active enzymes in complex biological systems, allowing for their identification and characterization. nih.govyoutube.com Applying these methods to this compound could reveal novel protein interactions, potentially implicating it in pathways not traditionally associated with alkylating agents, such as cellular signaling or metabolism. youtube.com

Integration with Targeted Delivery Systems for Enhanced Therapeutic Index

A major limitation of traditional chemotherapy is the lack of specificity, leading to damage of healthy, rapidly dividing cells. mdpi.com Targeted delivery systems offer a solution by concentrating cytotoxic agents at the tumor site, thereby increasing efficacy and minimizing systemic toxicity. nih.govijaresm.comnih.govnih.govnih.gov

Several advanced delivery platforms are being investigated for anticancer drugs, including nitrogen mustards:

Liposomes and Nanoparticles: These nanosized carriers can encapsulate drugs, altering their pharmacokinetic properties and allowing for sustained release. nih.govijaresm.comnih.gov They can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect and can be further modified with targeting ligands for active delivery to cancer cells. ijaresm.comatomfair.com

Antibody-Drug Conjugates (ADCs): This strategy involves linking a potent cytotoxic agent, like a nitrogen mustard derivative, to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. aacrjournals.orgmdpi.comnih.gov This approach has shown considerable promise, with ADCs incorporating novel DNA alkylating agents demonstrating high potency and favorable tolerability in preclinical models. aacrjournals.orgaacrjournals.orgnih.govnih.gov

This table summarizes the key features of these delivery systems.

| Delivery System | Targeting Mechanism | Key Advantages |

| Liposomes | Primarily passive targeting (EPR effect); can be actively targeted with surface ligands. atomfair.com | Biocompatible, can carry a wide range of drugs, reduces systemic toxicity. ijaresm.comatomfair.com |

| Polymeric Nanoparticles | Passive and active targeting capabilities; potential for controlled drug release. nih.govnih.gov | Improved drug stability, enhanced bioavailability, protection from degradation. nih.govnih.govnih.gov |

| Antibody-Drug Conjugates (ADCs) | Highly specific active targeting via antibody-antigen recognition. aacrjournals.orgmdpi.com | Maximizes drug delivery directly to cancer cells, significantly improving the therapeutic window. aacrjournals.orgnih.gov |

Applications in Chemical Biology Probes and Tools

The inherent reactivity of the nitrogen mustard group makes this compound and its derivatives valuable not only as potential therapeutics but also as chemical tools for biological research. nih.govfrontiersin.org By modifying the molecule with reporter tags, it can be converted into a chemical probe to investigate complex biological processes. youtube.comucsd.edu

Activity-Based Probes (ABPs): An ABP version of this compound could be created by attaching a bioorthogonal handle, such as an alkyne or azide group. youtube.com This probe could then be used to covalently label its interacting proteins within a cell. Subsequent "click chemistry" could attach a fluorescent dye or a biotin tag, allowing for visualization or enrichment and identification of the protein targets via mass spectrometry. youtube.com This approach provides a direct method for discovering the novel biological targets discussed in section 6.2.

Fluorescent Probes: Incorporating a fluorophore into the molecular structure can create a probe for imaging applications. ucsd.eduacs.org For example, a fluorescent analogue could be used to track the compound's uptake and subcellular localization in real-time using fluorescence microscopy, providing valuable insights into its mechanism of action and delivery.

These chemical biology tools are essential for target validation, drug discovery, and gaining a deeper understanding of the cellular pathways affected by this class of compounds. nih.govyoutube.com

Q & A

Q. What are the recommended synthetic routes for N,N-Bis(2-chloroethyl)-4-fluorobenzamide, and how can purity be optimized?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with bis(2-chloroethyl)amine. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions to activate the carboxylic acid group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC or TLC .

- Challenges : Hydrolysis of chloroethyl groups under basic conditions requires strict pH control (pH 6–7) during synthesis .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental protocols?

- Solubility : Limited aqueous solubility (predicted logP ~2.5) necessitates DMSO or ethanol as solvents for biological assays. Prepare stock solutions at 10 mM in DMSO and dilute in buffer to avoid precipitation .

- Stability : Susceptible to hydrolysis in aqueous media; store at –20°C under nitrogen. Confirm stability via NMR or LC-MS before long-term studies .

- Hazard notes : Reacts with oxidizing agents, releasing toxic HCl gas. Use fume hoods and avoid metal catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies may arise from:

- Purity variations : Impurities (e.g., hydrolyzed byproducts) can skew IC50 values. Validate purity via elemental analysis and NMR .

- Assay conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7), exposure time, or serum content in media. Standardize protocols using OECD guidelines .

- Metabolic interference : Test metabolites (e.g., hydrolyzed fluorobenzoic acid) in parallel to isolate active species .

Q. What strategies are effective in elucidating the mechanism of action for this compound in anticancer studies?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by MS/MS analysis .

- Pathway analysis : RNA-seq or phosphoproteomics to map altered signaling pathways (e.g., apoptosis, DNA repair) in treated cells .

- Structural analogs : Compare activity with N,N-diethyl-4-fluorobenzamide (DTXSID40395366) to determine the role of chloroethyl groups .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Dosing : Administer via intraperitoneal injection (5–20 mg/kg) in rodent models. Monitor plasma levels using LC-MS/MS .

- Metabolite profiling : Collect urine and feces for 48 hr post-dose; identify metabolites via high-resolution mass spectrometry .

- Toxicity endpoints : Assess myelosuppression (blood counts) and hepatic/renal function (ALT, creatinine) weekly .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

Q. How can computational modeling predict the reactivity of this compound?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict hydrolysis pathways and electrophilic sites .

- QSAR models : Use logP, polar surface area, and Hammett constants to correlate structure with cytotoxicity .

Safety and Compliance

Q. What safety protocols are mandatory for handling this compound?

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use a respirator if airborne particles are generated .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration at licensed facilities .

- Spill management : Absorb with vermiculite, place in sealed containers, and label as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.